![molecular formula C21H38O4 B14549355 1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate CAS No. 62203-69-4](/img/structure/B14549355.png)
1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate typically involves the esterification reaction between 1-[(2-Methylacryloyl)oxy]heptan-2-ol and decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: The major products are 1-[(2-Methylacryloyl)oxy]heptan-2-ol and decanoic acid.
Reduction: The major product is 1-[(2-Methylacryloyl)oxy]heptan-2-ol.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amide.
Scientific Research Applications
1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or cross-linking agent.
Mechanism of Action
The mechanism of action of 1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate involves the hydrolysis of the ester bond by esterases or other hydrolytic enzymes. This reaction releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical or chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylacryloyl)oxy]heptan-2-yl octanoate
- 1-[(2-Methylacryloyl)oxy]heptan-2-yl hexanoate
- 1-[(2-Methylacryloyl)oxy]heptan-2-yl butanoate
Uniqueness
1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. The length of the decanoate chain influences its solubility, reactivity, and potential applications. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different behaviors in chemical reactions and biological systems.
Properties
CAS No. |
62203-69-4 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyloxy)heptan-2-yl decanoate |
InChI |
InChI=1S/C21H38O4/c1-5-7-9-10-11-12-14-16-20(22)25-19(15-13-8-6-2)17-24-21(23)18(3)4/h19H,3,5-17H2,1-2,4H3 |
InChI Key |
MEXIUPNFMVKSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CCCCC)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
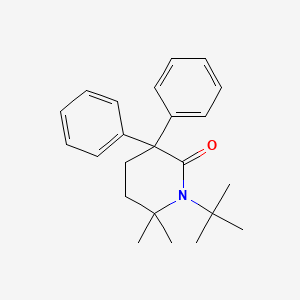
![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)
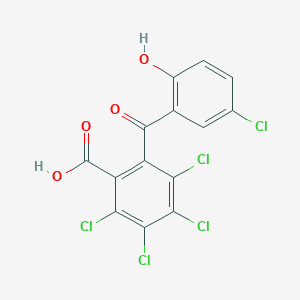
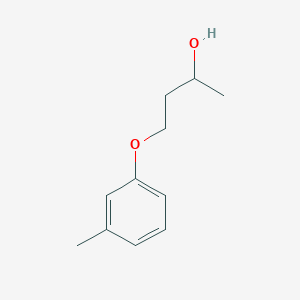
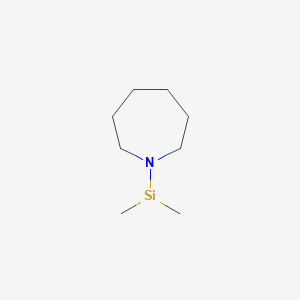
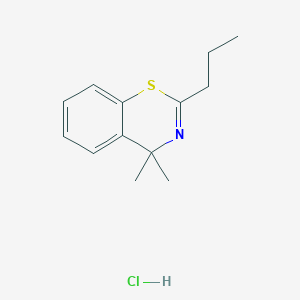
![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
![3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol](/img/structure/B14549331.png)
![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
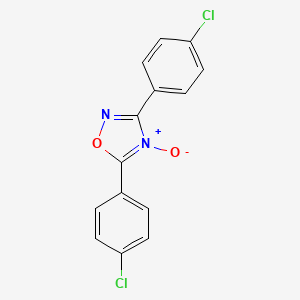
![Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B14549349.png)
